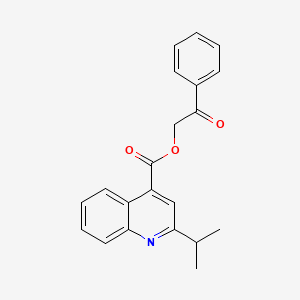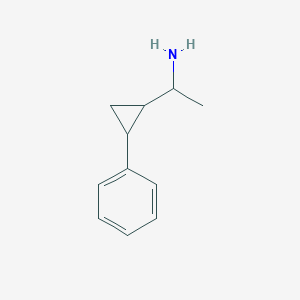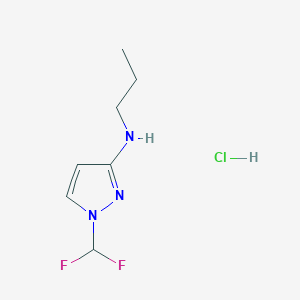![molecular formula C11H17ClFN5 B12215453 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12215453.png)
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl and methyl groups. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon .
Chemical Reactions Analysis
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives such as:
1-Methylpyrazole-4-boronic acid pinacol ester: This compound is used in Suzuki-Miyaura cross-coupling reactions.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Known for its applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-9-11(8-17(15-9)4-3-12)13-5-10-6-14-16(2)7-10;/h6-8,13H,3-5H2,1-2H3;1H |
InChI Key |
GTMBGMOSSYGFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CN(N=C2)C)CCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12215383.png)
![1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B12215407.png)
![1-ethyl-2-methyl-4-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide](/img/structure/B12215423.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12215431.png)

![Benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy-](/img/structure/B12215441.png)
![3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine](/img/structure/B12215446.png)

![N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B12215457.png)
![5-(2-methoxyethyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B12215461.png)
![2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12215462.png)
![4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12215463.png)
![7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12215467.png)
